molecular formula C15H13N3O5S B3007797 (E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate CAS No. 392326-03-3

(E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate

Cat. No. B3007797
CAS RN: 392326-03-3
M. Wt: 347.35
InChI Key: VOZNCJGXPQKOEJ-VMPITWQZSA-N
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Description

(E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is synthesized through a multi-step process that involves the reaction of various reagents, and it possesses unique properties that make it an attractive candidate for further investigation.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

A new enamino ester, (E)-ethyl 3-(dipropylamino)acrylate, was synthesized for the preparation of various pyrazole derivatives. This work included the development of another new enaminone, (E)-ethyl 3-(3-(dimethylamino)acryloyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, which served as a precursor for synthesizing different functionalized 3,4'-bis-pyrazolyl ketones. The research focused on studying site selectivity in hydrazinolysis of these compounds, leading to the synthesis of pyrazolo[3,4-d]pyridazine derivatives, confirmed by spectral and elemental analyses H. Hassaneen & A. S. Shawali, 2013.

Antirheumatic Potential of Thiazole Derivatives

Investigation into the antirheumatic potential of thiazole derivatives, specifically ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, revealed significant antioxidant, analgesic, and anti-rheumatic effects. These findings were established through in vivo models, underscoring the therapeutic potential of these compounds in managing rheumatic conditions Y. Sherif & N. Hosny, 2014.

Corrosion Inhibition in Industrial Processes

Ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, among other derivatives, demonstrated effective corrosion inhibition properties on mild steel, crucial for industrial pickling processes. The study utilized various analytical techniques, such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, to establish the high efficiency and protective capabilities of these compounds P. Dohare, K. R. Ansari, M. Quraishi, & I. Obot, 2017.

Electrochromic Properties of Polycarbazole Derivatives

Research on donor-acceptor type monomers, including 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole, highlighted their good electrochemical activity and distinct electrochromic properties. These findings suggest potential applications in creating materials with variable optical properties, useful in electronic and optoelectronic devices Bin Hu, Xiaojing Lv, Jingwei Sun, G. Bian, M. Ouyang, Z. Fu, Pingjing Wang, & Cheng Zhang, 2013.

Antitumor Activity of Thiazolecarboxylate Analogs

The synthesis of new ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs demonstrated potential anticancer activity. Specifically, one compound showed remarkable activity against the RPMI‐8226 leukemia cell line, suggesting the promise of these analogs in cancer therapy H. El-Subbagh, A. Abadi, & J. Lehmann, 1999.

properties

IUPAC Name

ethyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-2-23-14(20)12-9-24-15(16-12)17-13(19)8-5-10-3-6-11(7-4-10)18(21)22/h3-9H,2H2,1H3,(H,16,17,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZNCJGXPQKOEJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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